molecular formula C7H9ClN2O2 B1443714 2-Chloro-5-(2-methoxyethoxy)pyrimidine CAS No. 61533-68-4

2-Chloro-5-(2-methoxyethoxy)pyrimidine

Cat. No.: B1443714
CAS No.: 61533-68-4
M. Wt: 188.61 g/mol
InChI Key: YCNYOQHFLUPLKW-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxyethoxy)pyrimidine is a chemical compound with the molecular formula C7H9ClN2O2 . It is a derivative of pyrimidine, a basic aromatic ring that consists of two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom and a 2-methoxyethoxy group . The molecular weight of this compound is 188.61 .

Scientific Research Applications

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted in position 5, including derivatives similar to 2-Chloro-5-(2-methoxyethoxy)pyrimidine, have shown marked inhibitory activity against retrovirus replication in cell culture. These derivatives demonstrated a pronounced antiretroviral activity, comparable to that of reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis and Biological Activities

A study synthesized a series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, with this compound being a related compound. These compounds demonstrated promising antioxidant activity in various in vitro test systems, indicating the utility of pyrimidine derivatives in developing antioxidant agents (Rani et al., 2012).

Chemical Synthesis and Transformation

Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a compound structurally similar to this compound, achieved a product yield of about 46% with a purity higher than 99.5%. This indicates the feasibility of synthesizing pyrimidine derivatives under optimal conditions for various applications (Liu Guo-ji, 2009).

Utility in Heterocyclic Synthesis

5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid, synthesized from derivatives like this compound, were used in Suzuki cross-coupling reactions. These reactions yielded heteroarylpyrimidines, demonstrating the compound's utility in creating diverse heterocyclic structures (Saygılı et al., 2004).

Application in Antitumor Research

A study synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showcasing the process of synthesizing 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, which are related to this compound. This compound exhibited potent inhibitory activity against mammalian dihydrofolate reductase and had significant activity against certain tumors (Grivsky et al., 1980).

Properties

IUPAC Name

2-chloro-5-(2-methoxyethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-11-2-3-12-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYOQHFLUPLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20816544
Record name 2-Chloro-5-(2-methoxyethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20816544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61533-68-4
Record name 2-Chloro-5-(2-methoxyethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20816544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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